molecular formula C7H5F3N4 B2753358 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 216300-82-2

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue: B2753358
Numéro CAS: 216300-82-2
Poids moléculaire: 202.14
Clé InChI: OOZWHISJAXDZRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with 6-chloro-3-(trifluoromethyl)pyridazine under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridazine rings .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with triazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of fused triazole systems have shown selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells. A study reported that certain pyridazino-triazine derivatives demonstrated notable growth inhibition in liver cancer cells comparable to established chemotherapeutics like Doxorubicin and 5-fluorouracil .

Antiviral Properties

Recent investigations into related triazole derivatives have revealed promising antiviral activities. For example, a series of synthesized compounds exhibited effective inhibition against coronaviruses and other viral pathogens. The mechanism of action often involved the disruption of viral replication processes, showcasing the potential of these compounds in developing antiviral therapeutics .

Anti-inflammatory Effects

Compounds similar to 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine have been evaluated for their anti-inflammatory properties. Research has identified several derivatives that effectively inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Among these, this compound demonstrated significant activity against colorectal adenocarcinoma cells under both hypoxic and normoxic conditions. The results indicated a potential for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Development of Antiviral Agents

In a screening program for antiviral compounds, derivatives of the triazolo-pyridazine scaffold were synthesized and tested against various viral strains. The results showed that certain modifications to the phenyl moiety enhanced antiviral efficacy significantly. This study underscores the importance of structural diversity in optimizing biological activity against viral infections .

Mécanisme D'action

The mechanism of action of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of specific enzymes, such as kinases. This compound has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its unique trifluoromethyl group enhances its metabolic stability and bioavailability compared to other triazolopyridazine derivatives .

Activité Biologique

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H5_5F3_3N4_4
  • Molecular Weight : 236.58 g/mol
  • CAS Number : 916259-14-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific synthetic pathways can vary, but they often utilize starting materials that contain triazole and pyridazine moieties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various triazolo-pyridazine derivatives, including this compound. Notably:

  • Cytotoxicity : Compounds in this class have demonstrated moderate to significant cytotoxicity against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compound 12e from related studies exhibited IC50_{50} values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells .
  • Mechanism of Action : The mechanism involves inhibition of c-Met kinase activity, which is crucial for cancer cell proliferation and survival. The most promising derivatives showed IC50_{50} values comparable to established drugs like Foretinib .

Other Biological Activities

In addition to anticancer properties, derivatives of triazolo-pyridazines have been explored for other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole and pyridazine rings significantly affect biological activity. For instance:

  • The presence of trifluoromethyl groups enhances lipophilicity and may improve cell membrane penetration.
  • Substituents at specific positions on the pyridazine ring can modulate potency against various targets.

Case Studies

Several case studies illustrate the effectiveness of triazolo-pyridazine derivatives:

  • Study on c-Met Inhibition : A series of compounds were synthesized and tested for their ability to inhibit c-Met kinase activity. The best-performing compound showed significant cytotoxicity in vitro and induced apoptosis in cancer cells .
  • Combination Therapy : Research has indicated that certain triazole derivatives combined with traditional chemotherapeutics like doxorubicin exhibit synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Table 1: Cytotoxicity Data of Selected Triazolo-Pyridazine Derivatives

CompoundCell LineIC50_{50} (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Table 2: Biological Activities of Triazolo-Pyridazine Derivatives

Activity TypeCompoundEffect
c-Met Inhibition12eIC50_{50} = 0.090 µM
AntimicrobialVariousEffective against multiple strains
Anti-inflammatorySelectedInhibition of NO production

Propriétés

IUPAC Name

8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZWHISJAXDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326592
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

216300-82-2
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.